molecular formula C10H15ClOSi B1583985 ((4-Chlorobenzyl)oxy)trimethylsilane CAS No. 14856-74-7

((4-Chlorobenzyl)oxy)trimethylsilane

Cat. No.: B1583985
CAS No.: 14856-74-7
M. Wt: 214.76 g/mol
InChI Key: NZPAKJILUKYAQV-UHFFFAOYSA-N
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Description

((4-Chlorobenzyl)oxy)trimethylsilane, also known as 4-chlorobenzyl (trimethylsilyl) ether, is an organosilicon compound with the molecular formula C10H15ClOSi. This compound is characterized by the presence of a trimethylsilyl group attached to a 4-chlorophenylmethoxy moiety. It is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

((4-Chlorobenzyl)oxy)trimethylsilane can be synthesized through the reaction of 4-chlorobenzyl alcohol with trimethylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under anhydrous conditions and at room temperature. The general reaction scheme is as follows:

4-chlorobenzyl alcohol+trimethylchlorosilaneSilane, [(4-chlorophenyl)methoxy]trimethyl-+HCl\text{4-chlorobenzyl alcohol} + \text{trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} 4-chlorobenzyl alcohol+trimethylchlorosilane→Silane, [(4-chlorophenyl)methoxy]trimethyl-+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

((4-Chlorobenzyl)oxy)trimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction Reactions: Reduction of the 4-chlorophenyl group can lead to the formation of 4-methylphenyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles such as amines and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted silanes with various functional groups.

    Oxidation Reactions: Formation of silanols or siloxanes.

    Reduction Reactions: Formation of 4-methylphenyl derivatives.

Scientific Research Applications

((4-Chlorobenzyl)oxy)trimethylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for alcohols and phenols in organic synthesis.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of ((4-Chlorobenzyl)oxy)trimethylsilane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, enhance the solubility of compounds, and protect functional groups during chemical reactions. The molecular pathways involved include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

  • Silane, [(4-methoxyphenyl)methoxy]trimethyl-
  • Silane, [(4-fluorophenyl)methoxy]trimethyl-
  • Silane, [(4-bromophenyl)methoxy]trimethyl-

Uniqueness

((4-Chlorobenzyl)oxy)trimethylsilane is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and enhanced stability under oxidative conditions. This makes it particularly useful in specific synthetic applications where other similar compounds may not perform as effectively .

Properties

IUPAC Name

(4-chlorophenyl)methoxy-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClOSi/c1-13(2,3)12-8-9-4-6-10(11)7-5-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPAKJILUKYAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342282
Record name Silane, [(4-chlorophenyl)methoxy]trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14856-74-7
Record name Silane, [(4-chlorophenyl)methoxy]trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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